N-(4-butylphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
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Overview
Description
N-(4-butylphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a synthetic organic compound that belongs to the class of triazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-butylphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Attachment of the Pyridine Ring: This step may involve a coupling reaction, such as a Suzuki or Heck reaction, to introduce the pyridine moiety.
Introduction of the Sulfanyl Group: This can be done through a nucleophilic substitution reaction using thiols or disulfides.
Final Acetamide Formation: The final step involves the acylation of the amine group with an acyl chloride or anhydride.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the reaction conditions to maximize yield and purity. This may include:
Catalysts: Use of metal catalysts like palladium or copper.
Solvents: Selection of appropriate solvents such as dimethylformamide (DMF) or dichloromethane (DCM).
Temperature and Pressure: Control of reaction temperature and pressure to favor the desired product.
Chemical Reactions Analysis
Types of Reactions
N-(4-butylphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents like chloroform or dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.
Scientific Research Applications
Chemistry
Catalysis: Used as ligands in metal-catalyzed reactions.
Material Science: Incorporated into polymers for enhanced properties.
Biology
Antimicrobial Agents: Studied for their potential as antibiotics or antifungals.
Enzyme Inhibitors: Investigated for their ability to inhibit specific enzymes.
Medicine
Drug Development: Explored as potential therapeutic agents for various diseases.
Diagnostics: Used in the development of diagnostic tools.
Industry
Agriculture: Utilized as pesticides or herbicides.
Manufacturing: Employed in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-(4-butylphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. These may include:
Enzyme Inhibition: Binding to the active site of enzymes and inhibiting their activity.
Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.
DNA/RNA Interaction: Binding to nucleic acids and affecting gene expression.
Comparison with Similar Compounds
Similar Compounds
- **N-(4-butylphenyl)-2-{[4-(methyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
- **N-(4-butylphenyl)-2-{[4-(ethyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Uniqueness
N-(4-butylphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is unique due to its specific structural features, such as the presence of the prop-2-en-1-yl group and the combination of the triazole and pyridine rings. These features may confer distinct biological activities and chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C22H25N5OS |
---|---|
Molecular Weight |
407.5 g/mol |
IUPAC Name |
N-(4-butylphenyl)-2-[(4-prop-2-enyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C22H25N5OS/c1-3-5-7-17-9-11-19(12-10-17)24-20(28)16-29-22-26-25-21(27(22)14-4-2)18-8-6-13-23-15-18/h4,6,8-13,15H,2-3,5,7,14,16H2,1H3,(H,24,28) |
InChI Key |
YZJJYZJCLPLJIZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2CC=C)C3=CN=CC=C3 |
Origin of Product |
United States |
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